N-(2-chlorobenzyl)-2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamide oxalate
説明
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3.C2H2O4/c20-16-5-2-1-4-15(16)12-21-19(25)14-23-9-7-22(8-10-23)13-17(24)18-6-3-11-26-18;3-1(4)2(5)6/h1-6,11H,7-10,12-14H2,(H,21,25);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKDNMVTNAJLFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CO2)CC(=O)NCC3=CC=CC=C3Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on substituents attached to the piperazine-acetamide backbone:
Pharmacokinetic and Pharmacodynamic Comparisons
- P-gp Inhibition : Compound 4 (–2) shares a piperazine-acetamide core with the target compound but features a 4-bromophenylthiazol-2-yl group. It enhanced paclitaxel (PTX) bioavailability by 56–106.6% via P-gp inhibition, suggesting that the target compound’s 2-chlorobenzyl and furan groups may similarly modulate P-gp efflux but with distinct potency due to electronic and steric differences .
- Antimicrobial Activity : Compound 47 () demonstrated efficacy against gram-positive bacteria, attributed to its benzo[d]thiazol-5-ylsulfonyl group. The target compound lacks sulfonyl groups but includes a furan ring, which may offer alternative hydrogen-bonding interactions for microbial target engagement .
- Solubility and Salt Effects : The oxalate counterion in the target compound contrasts with free bases or other salts (e.g., hydrochloride) in analogs like BZ-IV. Oxalate salts typically enhance aqueous solubility, which could improve oral absorption compared to neutral analogs .
Substituent Impact on Bioactivity
- Chlorobenzyl vs.
- Furan-2-yl vs. Thiazole/Pyrimidine : The furan ring’s oxygen atom provides weaker hydrogen-bonding capacity than thiazole (Compound 4) or pyrimidine (10a) nitrogens, which could alter target selectivity in receptor-binding applications .
- Oxoethyl Linker : The 2-oxoethyl chain in the target compound is structurally analogous to the oxoethoxy group in 10a but may confer greater conformational flexibility compared to rigid sulfonyl linkers in Compound 47 .
準備方法
Formation of the Piperazine Core
The piperazine backbone is synthesized via nucleophilic substitution between 1-piperazinecarboxylic acid derivatives and aralkyl halides. In a representative procedure, 2-furyl[(4-aralkyl)-1-piperazinyl]methanone is prepared by reacting 2-furyl(-1-piperazinyl)methanone with 2-chlorobenzyl chloride in N,N-dimethylformamide (DMF) using lithium hydride as a base. The reaction proceeds under stirring for 4–5 hours at room temperature, with completion monitored by thin-layer chromatography (TLC). Quenching with ice-cold water precipitates the product, which is filtered and recrystallized from ethanol to yield the intermediate.
Key Reaction:
$$
\text{2-Furyl(-1-piperazinyl)methanone} + \text{2-Chlorobenzyl chloride} \xrightarrow{\text{LiH, DMF}} \text{2-Furyl[4-(2-chlorobenzyl)-1-piperazinyl]methanone}
$$
Oxalate Salt Formation
The free base is converted to its oxalate salt by dissolving in hot ethanol and adding equimolar oxalic acid dihydrate. The mixture is refluxed for 30 minutes, cooled to 4°C, and filtered to obtain the crystalline oxalate salt. The product is characterized by melting point, IR, and NMR spectroscopy.
Key Reaction:
$$
\text{Free base} + \text{HOOCCOOH·2H₂O} \xrightarrow{\text{Ethanol}} \text{N-(2-Chlorobenzyl)-2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamide oxalate}
$$
Analytical Validation and Spectral Data
Spectroscopic Characterization
- IR (KBr, cm⁻¹): 3077 (C-H aromatic), 2878 (C-H aliphatic), 1658 (C=O), 1194 (C-O-C), 665 (C-Cl).
- ¹H NMR (500 MHz, CDCl₃): δ 7.47 (d, J=1.6 Hz, 1H, furan H-5), 7.36–7.12 (m, 4H, aromatic), 3.82 (s, 2H, CH₂CO), 2.80–2.96 (m, 8H, piperazine).
- EI-MS (m/z): 462 [M]⁺, 304 [C₁₆H₁₇ClN₂O₂]⁺, 152 [C₈H₁₀NO₂]⁺.
Purity and Yield Optimization
- Yield: 84–93% for the piperazine intermediate; 78–85% for the oxalate salt.
- Melting Point: 158–160°C (decomposition).
- HPLC Purity: >98% (C18 column, acetonitrile/water 70:30).
Comparative Analysis of Synthetic Methodologies
Challenges and Troubleshooting
- Low Yield in Piperazine Step: Contamination by unreacted aralkyl halide is mitigated by increasing reaction time to 6 hours.
- Oxalate Hygroscopicity: Storage under desiccation (silica gel) prevents moisture absorption.
- Byproduct Formation: Column chromatography (ethyl acetate/hexane) removes dimeric impurities.
Industrial-Scale Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
